![molecular formula C9H8BrNO2 B1302533 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 309965-30-8](/img/structure/B1302533.png)
6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” is a chemical compound with the CAS Number: 309965-30-8 . It has a molecular weight of 242.07 . The compound is stored in an inert atmosphere at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The linear formula of this compound is C9H8BrNO2 . The InChI Code is 1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.07 . The storage temperature is between 2-8 degrees Celsius in an inert atmosphere .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to “6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” have been examined for their in vitro anticancer activity . The structure of these compounds allows for potential therapeutic applications in targeting cancer cells .
Antibacterial Properties
Derivatives of this compound class have shown antibacterial activities . This suggests that “6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” could be used in the development of new antibacterial agents .
Antithrombotic Effects
Some benzoxazine compounds exhibit antithrombotic effects , which could make them useful in preventing blood clots .
Anticonvulsant Potential
The anticonvulsant activity is another area where related compounds have shown promise, indicating potential applications in treating seizure disorders .
Serotonin Receptor Antagonism
These compounds can act as 5-HT6 receptor antagonists , which may have implications in treating various neurological disorders .
Potassium Channel Openers
They have been identified as bladder-selective potassium channel openers , which could be beneficial in treating urinary incontinence .
Dopamine Agonism
Acting as dopamine agonists , these compounds could have applications in treating conditions like Parkinson’s disease .
PI3Kinase Inhibition
Inhibitors of PI3Kinase are important in cancer therapy, and related compounds have shown activity in this area .
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-3-methyl-4H-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNJVWTLNPLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.